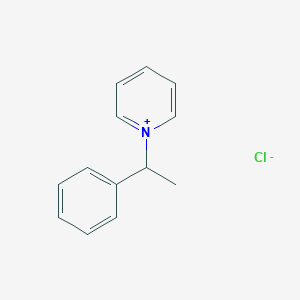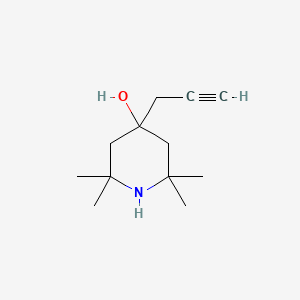
3-(2-Phenylethyl)oxane-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)oxane-2,6-dione is an organic compound with the molecular formula C₁₃H₁₄O₃ It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)oxane-2,6-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylethyl ketone with diethyl oxalate under basic conditions, followed by cyclization to form the oxane ring. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
3-(2-Phenylethyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
3-(2-Phenylethyl)oxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 3-(2-Phenylethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Oxetane: A four-membered ring containing one oxygen atom.
Tetrahydrofuran (THF): A five-membered ring with one oxygen atom.
Tetrahydropyran (THP): A six-membered ring with one oxygen atom, similar to oxane but with different substituents
Uniqueness
3-(2-Phenylethyl)oxane-2,6-dione is unique due to its specific phenylethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties .
属性
| 82923-84-0 | |
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)oxane-2,6-dione |
InChI |
InChI=1S/C13H14O3/c14-12-9-8-11(13(15)16-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI 键 |
QIOYOWXYQTTXAE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)OC(=O)C1CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)


